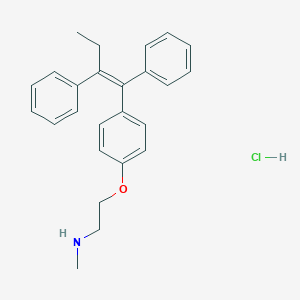

N-Desmethyltamoxifen hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLHJWZEYLTNJW-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15917-65-4 | |

| Record name | NSC372964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Desmethyltamoxifen HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Desmethyltamoxifen Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltamoxifen hydrochloride is a primary and major metabolite of Tamoxifen, a well-established selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. While often considered a less active metabolite in terms of its anti-estrogenic properties compared to 4-hydroxytamoxifen and endoxifen, N-Desmethyltamoxifen exhibits a distinct and potent pharmacological profile that extends beyond the estrogen receptor. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of N-Desmethyltamoxifen, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and metabolic pathways.

Core Mechanisms of Action

N-Desmethyltamoxifen's biological activity is characterized by a dual mechanism, involving both estrogen receptor modulation and potent inhibition of Protein Kinase C (PKC). Furthermore, emerging research has highlighted its significant role in the regulation of ceramide metabolism.

Estrogen Receptor Modulation

N-Desmethyltamoxifen acts as a selective estrogen receptor modulator, exhibiting both antagonist and partial agonist effects depending on the target tissue. However, its binding affinity for the estrogen receptor is notably lower than that of other Tamoxifen metabolites.

The relative binding affinity (RBA) of N-Desmethyltamoxifen for the estrogen receptor has been determined in competitive binding assays, comparing its ability to displace radiolabeled estradiol with that of estradiol itself and other Tamoxifen metabolites.

| Compound | Relative Binding Affinity (%) vs. Estradiol | Citation |

| Estradiol | 100 | [1] |

| 4-Hydroxytamoxifen | 25-50 times higher than Tamoxifen | [1] |

| N-Desmethyltamoxifen | < 1% of Tamoxifen's affinity | [1] |

| Tamoxifen | Not specified directly, but lower than 4-hydroxytamoxifen | [1] |

Protein Kinase C Inhibition

A significant and defining characteristic of N-Desmethyltamoxifen is its potent inhibition of Protein Kinase C (PKC), an enzyme crucial for various signal transduction pathways involved in cell growth and proliferation. Notably, N-Desmethyltamoxifen is a more potent PKC inhibitor than its parent compound, Tamoxifen.[2]

While a precise IC50 value for N-Desmethyltamoxifen's inhibition of PKC is not consistently reported across the literature, studies on Tamoxifen provide context for the micromolar concentrations at which this class of compounds exerts its effect. For instance, Tamoxifen has been shown to inhibit PKC with an IC50 of 6.1 +/- 1.6 microM in certain experimental settings.[3] It is understood that N-Desmethyltamoxifen exhibits even greater potency.

Regulation of Ceramide Metabolism

N-Desmethyltamoxifen has been identified as a potent regulator of ceramide metabolism. It inhibits the enzyme acid ceramidase, which is responsible for the hydrolysis of ceramide into sphingosine and fatty acid.[4] This inhibition leads to an accumulation of the pro-apoptotic lipid, ceramide, within cancer cells.

Signaling Pathways and Metabolic Fate

The biological effects of N-Desmethyltamoxifen are intricately linked to its position within the metabolic cascade of Tamoxifen and its influence on key cellular signaling pathways.

Caption: Metabolic conversion of Tamoxifen to its primary metabolites.

Caption: Inhibition of the Protein Kinase C signaling pathway.

Caption: N-Desmethyltamoxifen's role in the ceramide metabolic pathway.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity of compounds to the estrogen receptor.[5]

Objective: To determine the concentration of this compound required to displace 50% of a radiolabeled estrogen from the rat uterine estrogen receptor.

Materials:

-

This compound

-

Radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

-

Assay Setup: In triplicate, combine the rat uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined from this curve. The relative binding affinity is then calculated by comparing the IC50 of N-Desmethyltamoxifen to the IC50 of unlabeled 17β-estradiol.

References

- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel off-target effect of tamoxifen--inhibition of acid ceramidase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Central Role of N-Desmethyltamoxifen Hydrochloride in the Metabolic Activation of Tamoxifen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), remains a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. As a prodrug, tamoxifen's therapeutic efficacy is critically dependent on its biotransformation into active metabolites. Among these, N-desmethyltamoxifen is the major primary metabolite, serving as a crucial intermediate in the pathway leading to the highly potent antiestrogenic compound, endoxifen. This technical guide provides a comprehensive overview of the role of N-Desmethyltamoxifen hydrochloride in the tamoxifen metabolism pathway, offering detailed quantitative data, experimental protocols, and visual representations of the core processes to support researchers, scientists, and drug development professionals.

The Tamoxifen Metabolism Pathway: A Focus on N-Desmethyltamoxifen

Tamoxifen undergoes extensive phase I metabolism primarily in the liver, orchestrated by the cytochrome P450 (CYP) enzyme superfamily. The metabolic cascade proceeds along two main pathways: N-demethylation and 4-hydroxylation.

The N-demethylation pathway, which accounts for approximately 92% of tamoxifen's metabolism, is predominantly catalyzed by CYP3A4 and CYP3A5.[1][2] This reaction yields N-desmethyltamoxifen as the principal metabolite. While N-desmethyltamoxifen itself possesses some antiestrogenic activity, its primary significance lies in its role as the direct precursor to endoxifen (4-hydroxy-N-desmethyltamoxifen). The subsequent 4-hydroxylation of N-desmethyltamoxifen is almost exclusively catalyzed by CYP2D6.[2]

The alternative, minor pathway involves the direct 4-hydroxylation of tamoxifen by multiple CYP enzymes, including CYP2D6, to form 4-hydroxytamoxifen.[1][3] This pathway accounts for about 7% of tamoxifen metabolism.[1][2] 4-hydroxytamoxifen can then be N-demethylated by CYP3A4 to form endoxifen.[2]

Endoxifen is considered the most clinically relevant metabolite due to its high binding affinity for the estrogen receptor, which is comparable to that of 4-hydroxytamoxifen and approximately 100-fold greater than that of tamoxifen itself, and its significantly higher plasma concentrations compared to 4-hydroxytamoxifen.

Quantitative Data Summary

The following tables summarize key quantitative data related to N-desmethyltamoxifen and other significant metabolites in the tamoxifen metabolic pathway.

Table 1: Physicochemical and Pharmacokinetic Properties of Tamoxifen and its Major Metabolites

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Steady-State Plasma Concentration (ng/mL) |

| Tamoxifen | C26H29NO | 371.51 | 55.77[4] |

| N-Desmethyltamoxifen | C25H27NO | 357.49 | 124.83[4] |

| 4-Hydroxytamoxifen | C26H29NO2 | 387.51 | 1.09[4] |

| Endoxifen | C25H27NO2 | 373.49 | 6.18[4] |

Table 2: Relative Contribution of Major Metabolic Pathways of Tamoxifen

| Metabolic Pathway | Primary Enzyme(s) | Product | Approximate Contribution |

| N-demethylation | CYP3A4, CYP3A5 | N-Desmethyltamoxifen | ~92%[1][2] |

| 4-hydroxylation | CYP2D6, CYP2C9, CYP2B6, CYP3A4 | 4-Hydroxytamoxifen | ~7%[1][2] |

Table 3: Pharmacological Activity of Tamoxifen and its Metabolites

| Compound | Relative Binding Affinity for Estrogen Receptor (Estradiol = 100%) | Protein Kinase C (PKC) Inhibition |

| Tamoxifen | 2.8%[5] | IC50 = 6.1 ± 1.6 µM[6] |

| N-Desmethyltamoxifen | 2.4%[5] | IC50 = 25 µM |

| 4-Hydroxytamoxifen | 181%[5] | - |

| Endoxifen | 181%[5] | - |

Experimental Protocols

Protocol 1: Quantification of N-Desmethyltamoxifen and other Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Human plasma (collected in EDTA or heparin tubes)

-

Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen analytical standards

-

Deuterated internal standards (e.g., tamoxifen-d5, N-desmethyltamoxifen-d5)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of water containing 1% formic acid and vortex for 30 seconds.[4]

-

Add 100 µL of methanol and agitate for 10 minutes at room temperature.[4]

-

Add 400 µL of an internal standard solution (in acetonitrile or methanol) and vortex.[4]

-

Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer 300 µL of the supernatant to a clean tube or well of a 96-well plate.[4]

-

Mix the supernatant with 300 µL of water containing 0.2% formic acid and 2 mM ammonium formate.[4]

3. LC-MS/MS Analysis:

-

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes. For example, a linear gradient from 40% to 95% B over 2.5 minutes.[4]

-

Flow Rate: 0.3 - 0.6 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometry: Operated in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Tamoxifen: m/z 372.2 -> 72.2

-

N-Desmethyltamoxifen: m/z 358.2 -> 58.2

-

4-Hydroxytamoxifen: m/z 388.2 -> 72.3

-

Endoxifen: m/z 374.3 -> 58.1

-

-

4. Data Analysis:

-

Quantification is performed by constructing calibration curves using the peak area ratios of the analytes to their corresponding internal standards versus concentration.

Protocol 2: In Vitro Metabolism of Tamoxifen using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of tamoxifen to N-desmethyltamoxifen in vitro using human liver microsomes.

1. Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

Tamoxifen

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold, for reaction termination)

-

LC-MS/MS system for analysis

2. Incubation Procedure:

-

Prepare a master mix containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Pre-warm the master mix and human liver microsomes (e.g., at a final concentration of 0.5 mg/mL) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding tamoxifen (e.g., at a final concentration of 1 µM) to the pre-warmed microsome mixture.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the formation of N-desmethyltamoxifen.

3. Data Analysis:

-

The rate of N-desmethyltamoxifen formation can be determined by plotting its concentration against time. Initial reaction velocities can be used to calculate enzyme kinetic parameters (Km and Vmax) by performing the assay at varying tamoxifen concentrations.

Visualizations

Caption: Major metabolic pathways of tamoxifen to its active metabolites.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

This compound is a pivotal metabolite in the biotransformation of tamoxifen. As the major product of the primary metabolic pathway, it serves as the essential precursor to the highly potent antiestrogen, endoxifen. Understanding the kinetics of its formation, primarily by CYP3A4/5, and its subsequent conversion to endoxifen by CYP2D6 is fundamental for predicting patient response to tamoxifen therapy. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and clinicians working to optimize breast cancer treatment through a deeper understanding of tamoxifen's complex metabolism. Further research into the genetic and environmental factors influencing the enzymes in this pathway will continue to advance personalized medicine in this field.

References

- 1. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of wild-type and 49 CYP2D6 allelic variants for N-desmethyltamoxifen 4-hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of N-Desmethyltamoxifen Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltamoxifen, a major metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen, plays a significant role in the overall pharmacological profile of its parent drug.[1][2] While historically considered a less potent antiestrogen compared to other metabolites like 4-hydroxytamoxifen, its high concentrations in patient plasma and distinct biological activities warrant detailed investigation.[3][4] This technical guide provides an in-depth analysis of the biological functions of N-Desmethyltamoxifen hydrochloride in cancer cells, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation.

This document outlines its multi-faceted roles, including the well-documented inhibition of Protein Kinase C (PKC) and its influence on ceramide metabolism, which contribute to its anti-cancer effects independent of the estrogen receptor (ER).[1][5] We will explore its capacity to induce apoptosis and cause cell cycle arrest, supported by quantitative data and detailed experimental methodologies.

Metabolism of Tamoxifen to N-Desmethyltamoxifen

Tamoxifen is a prodrug that undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system.[6] The initial and major metabolic pathway is the N-demethylation of Tamoxifen by CYP3A4 and CYP3A5 enzymes to form N-Desmethyltamoxifen (also known as metabolite X).[2][3] This metabolite is quantitatively significant, often found at concentrations two- to three-fold higher than the parent drug in the plasma of patients undergoing chronic Tamoxifen therapy.[3]

N-Desmethyltamoxifen serves as a crucial intermediate, as it is further metabolized by CYP2D6 to form endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered one of the most clinically active metabolites responsible for Tamoxifen's anti-estrogenic effects.[2][7]

Mechanism of Action

While N-Desmethyltamoxifen has a lower affinity for the estrogen receptor compared to other metabolites, its biological activity is significant and mediated through several ER-independent pathways.[1][7]

Protein Kinase C (PKC) Inhibition

A primary mechanism of N-Desmethyltamoxifen is its potent inhibition of Protein Kinase C (PKC), a family of enzymes critical for cellular signaling, proliferation, and differentiation.[8] It is reported to be a ten-fold more potent PKC inhibitor than Tamoxifen.[1][5] This inhibition disrupts downstream signaling cascades that are often dysregulated in cancer, contributing to its anti-proliferative effects.[8]

Regulation of Ceramide Metabolism

N-Desmethyltamoxifen is a powerful regulator of ceramide metabolism, particularly in hematological cancers like acute myeloid leukemia (AML).[5] It limits ceramide glycosylation and hydrolysis.[1] The accumulation of ceramides, which are bioactive sphingolipids, is a key event in the induction of apoptosis.[3] This effect on ceramide metabolism is more pronounced with N-Desmethyltamoxifen than with Tamoxifen and is independent of its weak anti-estrogenic activity.[3]

Induction of Apoptosis

N-Desmethyltamoxifen is a known inducer of apoptosis in various cancer cell lines, including both ER-positive and ER-negative breast cancer cells.[6][9] This programmed cell death is primarily mediated through the activation of the caspase cascade.[6] Studies have shown that treatment with N-Desmethyltamoxifen leads to a time- and dose-dependent increase in caspase activity, which precedes the morphological signs of apoptosis.[9] This apoptotic induction can be blocked by pharmacological caspase inhibitors, confirming the critical role of this pathway.[6][9]

Cell Cycle Arrest

Consistent with the action of its parent compound, N-Desmethyltamoxifen contributes to the inhibition of cancer cell proliferation by inducing cell cycle arrest.[10] It primarily causes an accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase (DNA synthesis).[10] This cytostatic effect is a key component of its tumor growth-inhibitory properties.

Quantitative Biological Activity

The biological effects of this compound have been quantified in various in vitro assays. The tables below summarize key findings.

Table 1: IC50 Values of this compound

| Target/Process | System | IC50 Value | Reference(s) |

|---|---|---|---|

| Protein Kinase C (PKC) | General | 25 µM | [11] |

| Lipid Peroxidation | Rat Liver Microsomes | 17.5 µM | |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference(s) |

|---|---|---|---|---|---|

| MCF-7 | Breast Carcinoma | 1.5 - 10 µM | 114 hours | Growth Inhibition | [1] |

| Glioma Lines (T98G, U87, etc.) | Brain Cancer | 20 - 500 ng/mL | 48 hours | Profound Inhibitory Effect | [1] |

| MCF-7 | Breast Carcinoma | Equal to Tamoxifen | Not Specified | Inhibition of Cell Growth |[4][5] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices for evaluating the biological activity of compounds like this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[11][12] The stock is stored at -20°C.

-

Treatment: For experiments, the stock solution is diluted in culture media to the desired final concentrations. The final DMSO concentration in the media should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh media containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells in 6-well plates and treat with N-Desmethyltamoxifen for the desired time.

-

Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells as described above.

-

Harvesting: Harvest cells, wash with PBS, and count them.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.[13]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Analysis

This technique is used to detect and quantify specific proteins (e.g., PKC, cleaved caspases, Bcl-2 family proteins).

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion

This compound, the major metabolite of Tamoxifen, is a biologically active compound with significant anti-cancer properties that extend beyond simple estrogen receptor antagonism. Its primary mechanisms of action, including potent inhibition of Protein Kinase C and modulation of pro-apoptotic ceramide metabolism, make it an important contributor to the overall efficacy of Tamoxifen therapy. It effectively inhibits cell growth, induces caspase-dependent apoptosis, and causes G1 cell cycle arrest in a variety of cancer cell lines. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this key metabolite.

References

- 1. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

N-Desmethyltamoxifen Hydrochloride as a Protein Kinase C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltamoxifen, the primary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a molecule of significant interest beyond its antiestrogenic properties.[1][2] This technical guide provides an in-depth exploration of N-Desmethyltamoxifen hydrochloride's role as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. Dysregulation of PKC activity is implicated in various pathological conditions, including cancer, making it a compelling target for therapeutic intervention. Notably, N-Desmethyltamoxifen is reported to be a ten-fold more potent PKC inhibitor than its parent compound, tamoxifen.[1][2] This guide will detail the quantitative aspects of this inhibition, provide comprehensive experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Quantitative Data on PKC Inhibition

The inhibitory potency of N-Desmethyltamoxifen and its related compounds against PKC has been characterized in several studies. The following tables summarize the key quantitative data.

| Compound | Target | IC50 Value | Notes |

| This compound | Protein Kinase C | 25 µM | General PKC inhibition.[3] |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | PKCβ1 | 360 nM | A potent metabolite of tamoxifen.[4] |

| Tamoxifen | Protein Kinase C | 40-100 µM | Dependent on assay conditions.[2] |

| Tamoxifen | PKCβ1 | 4.9 µM | [4] |

Table 1: IC50 Values for N-Desmethyltamoxifen and Related Compounds Against Protein Kinase C.

Signaling Pathways

This compound exerts its cellular effects through the modulation of intricate signaling pathways, primarily by inhibiting PKC. This inhibition has significant downstream consequences, including the regulation of ceramide metabolism and the AKT signaling cascade.

PKC-Mediated Ceramide and Sphingolipid Metabolism

N-Desmethyltamoxifen is a potent regulator of ceramide and sphingolipid metabolism.[5] By inhibiting PKC, it can influence the activity of enzymes involved in these pathways, such as acid ceramidase, leading to an accumulation of the pro-apoptotic molecule ceramide.[5]

Downstream Inhibition of the AKT Signaling Pathway

Inhibition of specific PKC isoforms, such as PKCβ1, by tamoxifen metabolites like endoxifen has been shown to suppress the phosphorylation and activation of AKT, a key kinase in cell survival pathways.[4] This leads to a reduction in pro-survival signaling and can induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound as a PKC inhibitor.

In Vitro Protein Kinase C Inhibition Assay

This protocol is adapted from established methods for assessing PKC inhibition by tamoxifen and can be applied to this compound.[2]

1. Materials:

-

Purified rat brain PKC

-

This compound (stock solution in DMSO)

-

[γ-³²P]ATP

-

Histone H1 (as substrate)

-

Phosphatidylserine

-

Phorbol 12-myristate 13-acetate (PMA)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

2. Procedure:

-

Prepare a reaction mixture containing assay buffer, phosphatidylserine, PMA, and Histone H1.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding purified PKC and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold 10% TCA.

-

Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity in the Histone H1 substrate using a scintillation counter.

-

Calculate the percentage of PKC inhibition at each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This protocol outlines a general method to assess the effect of this compound on the viability of cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or resazurin-based cell viability reagent

-

Plate reader

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation state of downstream targets like AKT.[4]

1. Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Culture and treat cells with this compound as described in the cell viability assay.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of protein phosphorylation.

References

- 1. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Tamoxifen and N-Desmethyl Tamoxifen Protein Targets in MCF-7 Cells Using Large-Scale Protein Folding and Stability Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia – Impact on enzyme activity and response to cytotoxics - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of N-Desmethyltamoxifen as a tamoxifen metabolite.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltamoxifen, once considered primarily an intermediate in the metabolic pathway of the widely used breast cancer drug tamoxifen, has emerged as a significant bioactive metabolite in its own right. This technical guide provides a comprehensive overview of the discovery, pharmacological significance, and analytical methodologies related to N-desmethyltamoxifen. Beyond its role as the direct precursor to the potent anti-estrogen endoxifen, N-desmethyltamoxifen exhibits independent biological activities, including the modulation of protein kinase C (PKC) and ceramide metabolism, that contribute to the overall therapeutic effects of tamoxifen. This document details the historical context of its discovery, presents key quantitative data, outlines experimental protocols for its analysis, and visualizes its complex signaling pathways.

Discovery and Historical Context

The journey to understanding the complex metabolism of tamoxifen led to the identification of several key metabolites, with N-desmethyltamoxifen being one of the most abundant. Early investigations into the fate of tamoxifen in the body revealed the presence of this major metabolite in patient plasma. While an exact singular "discovery" paper is not readily identifiable, the collective work of researchers in the late 1970s and early 1980s solidified its existence and importance. N-desmethyltamoxifen, also known by its developmental code name ICI-55,548, was identified as a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM)[1]. Subsequent studies focused on its quantification and pharmacological characterization, gradually unveiling its multifaceted role.

Significance of N-Desmethyltamoxifen

The significance of N-desmethyltamoxifen extends beyond its function as a simple metabolic intermediate. While it is the direct precursor to endoxifen (4-hydroxy-N-desmethyltamoxifen), a metabolite with significantly higher affinity for the estrogen receptor, N-desmethyltamoxifen itself possesses noteworthy pharmacological properties.

Antiestrogenic Activity

N-desmethyltamoxifen exhibits a lower binding affinity for the estrogen receptor (ER) compared to other active metabolites like 4-hydroxytamoxifen and endoxifen. One study reported its affinity for the estrogen receptor to be 2.4% relative to estradiol, which is comparable to that of the parent drug, tamoxifen (2.8%)[1]. Despite its weaker antiestrogenic properties, its substantially higher plasma concentrations compared to other active metabolites suggest a potential contribution to the overall antiestrogenic effect of tamoxifen therapy.

Independent Pharmacological Activities

Emerging research has highlighted the involvement of N-desmethyltamoxifen in signaling pathways independent of the estrogen receptor, contributing to the broader anticancer effects of tamoxifen.

-

Protein Kinase C (PKC) Inhibition: N-desmethyltamoxifen has been identified as a potent inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including proliferation and differentiation[2][3][4][5][6]. Notably, it is reported to be a ten-fold more potent PKC inhibitor than tamoxifen itself[2]. This inhibition of PKC may contribute to the antitumor activity of tamoxifen, particularly in estrogen receptor-negative breast cancers[4].

-

Modulation of Ceramide Metabolism: N-desmethyltamoxifen plays a significant role in regulating ceramide metabolism[7][8][9][10]. It has been shown to block ceramide glycosylation and inhibit ceramide hydrolysis in acute myelogenous leukemia (AML) cells[8][9]. By preventing the breakdown of the pro-apoptotic molecule ceramide, N-desmethyltamoxifen can enhance cancer cell death[8][9]. This effect on ceramide metabolism is even more significant than that of tamoxifen and is independent of its anti-estrogenic action[7].

Quantitative Data

The following tables summarize key quantitative data for N-desmethyltamoxifen, providing a comparative perspective with tamoxifen and its other major metabolites.

Table 1: Plasma Concentrations of Tamoxifen and its Metabolites

| Compound | Median Plasma Concentration (ng/mL) | Interquartile Range (ng/mL) |

| Tamoxifen | 55.77 | 38.42 - 83.69 |

| N-desmethyltamoxifen | 124.83 | 86.81 - 204.80 |

| 4-hydroxytamoxifen | 1.09 | 0.76 - 1.53 |

| Endoxifen | 6.18 | 4.17 - 8.22 |

Data sourced from a study of 110 clinical plasma samples[11].

Table 2: Relative Binding Affinity for the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |

| Estradiol | 100 |

| Tamoxifen | 2.8 |

| N-desmethyltamoxifen | 2.4 |

| 4-hydroxytamoxifen (afimoxifene) | 181 |

| Endoxifen | 181 |

Data sourced from a comparative study[1].

Table 3: Half-life of Tamoxifen and N-desmethyltamoxifen

| Compound | Half-life |

| Tamoxifen | Approximately 5-7 days |

| N-desmethyltamoxifen | Approximately 14 days |

Data sourced from pharmacological reviews[7].

Experimental Protocols

Accurate quantification of N-desmethyltamoxifen is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for N-desmethyltamoxifen Quantification in Plasma

This protocol provides a detailed methodology for the simultaneous determination of tamoxifen and its metabolites, including N-desmethyltamoxifen, in human plasma using HPLC with UV detection.

4.1.1. Sample Preparation (Liquid-Liquid Extraction) [11]

-

To 500 µL of plasma in a glass tube, add 50 µL of internal standard solution (e.g., toremifene).

-

Add 250 µL of 2 M NaOH and vortex for 30 seconds.

-

Add 5 mL of n-hexane:isoamyl alcohol (99:1, v/v) and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Inject 100 µL of the reconstituted sample into the HPLC system.

4.1.2. Chromatographic Conditions [11]

-

Column: Hypersil Gold® C18 column (150 mm × 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of triethylammonium phosphate buffer (5 mM, pH 3.3) and acetonitrile (57:43, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set at 265 nm

-

Run Time: 16 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for N-desmethyltamoxifen Identification and Quantification

This protocol outlines a method for the analysis of tamoxifen and its metabolites in plasma using capillary GC-MS with selected ion monitoring (SIM).

4.2.1. Sample Preparation (Solid-Phase and Ion-Exchange Extraction) [12]

-

Solid-Phase Extraction:

-

Condition a Sep-Pak C18 cartridge with methanol followed by water.

-

Apply the plasma sample to the cartridge.

-

Wash the cartridge with water and then with 40% methanol.

-

Elute the analytes with methanol.

-

-

Ion-Exchange Chromatography:

-

Further purify the eluate from the C18 cartridge using selective ion-exchange chromatographic steps to isolate tamoxifen and its metabolites.

-

-

Derivatization:

-

Evaporate the purified fraction to dryness.

-

Derivatize the residue with a suitable agent (e.g., silylation) to improve volatility and chromatographic properties.

-

4.2.2. GC-MS Conditions [12]

-

GC Column: Capillary column suitable for drug analysis (e.g., DB-5).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

-

MS Detector: Mass spectrometer operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for tamoxifen and its metabolites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of tamoxifen, the experimental workflow for N-desmethyltamoxifen quantification, and its impact on key signaling pathways.

Conclusion

N-desmethyltamoxifen is a crucial metabolite in the pharmacology of tamoxifen, contributing to its therapeutic efficacy through both estrogen receptor-dependent and -independent mechanisms. Its high plasma concentrations and unique biological activities, particularly the inhibition of PKC and modulation of ceramide metabolism, underscore its importance beyond being a mere precursor to endoxifen. A thorough understanding of the discovery, significance, and analytical methodologies for N-desmethyltamoxifen is essential for researchers and clinicians working to optimize tamoxifen therapy and develop novel anticancer strategies. Further investigation into the distinct signaling pathways modulated by N-desmethyltamoxifen may unveil new therapeutic targets and enhance our ability to personalize cancer treatment.

References

- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamoxifen modulates protein kinase C via oxidative stress in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia – Impact on enzyme activity and response to cytotoxics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of sphingolipid metabolism by tamoxifen and N-desmethyltamoxifen in acute myelogenous leukemia--Impact on enzyme activity and response to cytotoxics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tamoxifen regulation of sphingolipid metabolism—therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of tamoxifen and its metabolites in human plasma by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyltamoxifen Hydrochloride: An In-depth Technical Guide on its Interaction with Estrogen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyltamoxifen, a primary and major circulating metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, plays a complex role in estrogen receptor (ER) signaling.[1][2] While often considered a less potent antiestrogen compared to other tamoxifen metabolites like endoxifen, its significant plasma concentrations and dual activity as both an estrogen receptor modulator and a protein kinase C (PKC) inhibitor warrant a detailed examination of its pharmacological profile.[1][3] This technical guide provides a comprehensive overview of N-Desmethyltamoxifen hydrochloride's mechanism of action, its effects on ER signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, which modulate the activity of estrogen receptors. N-Desmethyltamoxifen is a significant product of tamoxifen's metabolism, primarily formed by the action of cytochrome P450 enzymes CYP3A4 and CYP3A5.[4] It serves as a precursor to the more potent metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen).[4] Understanding the intrinsic activity of N-Desmethyltamoxifen is crucial for a complete picture of tamoxifen's overall pharmacological effect and for the development of novel SERMs with improved therapeutic profiles. This guide delves into the molecular interactions and cellular consequences of N-Desmethyltamoxifen's engagement with the estrogen receptor signaling network.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters defining the activity of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| N-Desmethyltamoxifen | Estrogen Receptor (General) | 2.4 | [1] |

| Tamoxifen | Estrogen Receptor (General) | 2.8 | [1] |

| Endoxifen | Estrogen Receptor (General) | 181 | [1] |

| 4-Hydroxytamoxifen | Estrogen Receptor (General) | 181 | [1] |

Table 2: Protein Kinase C (PKC) Inhibition

| Compound | Target | IC50 | Reference |

| N-Desmethyltamoxifen | Protein Kinase C (PKC) | ~10-fold more potent than Tamoxifen | [3] |

| Tamoxifen | Protein Kinase C (PKC) | ~100 µM | [5] |

Mechanism of Action: Dual Signaling Pathways

N-Desmethyltamoxifen exerts its cellular effects through at least two distinct signaling pathways: the classical estrogen receptor signaling pathway and the protein kinase C (PKC) signaling pathway.

Estrogen Receptor Signaling Pathway

As a SERM, N-Desmethyltamoxifen's interaction with estrogen receptors is tissue-specific, leading to either agonistic or antagonistic effects.[6] In breast cancer cells, it generally acts as an antagonist, competing with estradiol for binding to the ER. This binding event induces a conformational change in the receptor that is distinct from that induced by estradiol. The N-Desmethyltamoxifen-ER complex can still bind to Estrogen Response Elements (EREs) on the DNA, but its altered conformation leads to the recruitment of co-repressors instead of co-activators, ultimately leading to the downregulation of estrogen-responsive genes involved in cell proliferation, such as the progesterone receptor (PR) and pS2.[7][8]

Protein Kinase C (PKC) Signaling Pathway

Independent of its effects on the estrogen receptor, N-Desmethyltamoxifen is a potent inhibitor of Protein Kinase C (PKC).[3] PKC is a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-Desmethyltamoxifen can interfere with growth factor signaling pathways that are often dysregulated in cancer, contributing to its anti-proliferative effects.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of N-Desmethyltamoxifen for the estrogen receptor compared to estradiol.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα/ERβ).

Workflow:

Detailed Methodology:

-

Preparation of Estrogen Receptor Source:

-

Prepare a cytosol fraction from the uteri of ovariectomized rats, or use commercially available recombinant human ERα or ERβ.

-

Determine the protein concentration of the cytosol preparation using a standard protein assay (e.g., Bradford assay).

-

-

Competitive Binding Incubation:

-

In a series of tubes, add a constant amount of the ER preparation and a constant concentration of [³H]-estradiol.

-

Add increasing concentrations of unlabeled this compound (or estradiol for the standard curve) to the tubes.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite to each tube to bind the ER-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge to pellet the hydroxylapatite with the bound radioligand.

-

Wash the pellet multiple times with buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Resuspend the final pellet in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of N-Desmethyltamoxifen that inhibits 50% of the specific [³H]-estradiol binding) from the resulting sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay

Objective: To determine the estrogenic (agonist) or anti-estrogenic (antagonist) activity of N-Desmethyltamoxifen.

Principle: This assay utilizes a cell line (e.g., MCF-7 or HeLa) that has been transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE). Agonist activity is measured by the induction of luciferase expression, while antagonist activity is measured by the inhibition of estradiol-induced luciferase expression.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ER, or a non-ER expressing line like HeLa) in phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.

-

Co-transfect the cells with an ER expression vector (if necessary) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

Agonist Mode: Treat the transfected cells with increasing concentrations of this compound. Include a positive control (estradiol) and a vehicle control.

-

Antagonist Mode: Treat the transfected cells with a fixed, sub-maximal concentration of estradiol in the presence of increasing concentrations of this compound. Include controls for basal activity (vehicle), maximal estradiol response, and a known antagonist (e.g., fulvestrant).

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Add the cell lysate to a luminometer plate and inject the luciferase substrate.

-

Measure the light output (luminescence) using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.

-

Agonist Mode: Plot the normalized luciferase activity against the concentration of N-Desmethyltamoxifen to determine its agonistic potential and EC50.

-

Antagonist Mode: Plot the percentage inhibition of the estradiol-induced luciferase activity against the concentration of N-Desmethyltamoxifen to determine its antagonistic potential and IC50.

-

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of N-Desmethyltamoxifen on the proliferation of ER-positive breast cancer cells.

Principle: The proliferation of MCF-7 cells is estrogen-dependent. This assay measures the ability of N-Desmethyltamoxifen to inhibit estradiol-stimulated cell growth or to stimulate growth on its own.

Workflow:

Detailed Methodology:

-

Cell Culture and Seeding:

-

Maintain MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.

-

Seed the cells at a low density in 96-well plates.

-

-

Compound Treatment:

-

Allow the cells to attach for 24 hours.

-

Replace the medium with fresh estrogen-depleted medium containing increasing concentrations of this compound, either alone (to test for agonist effects) or in the presence of a fixed concentration of estradiol (to test for antagonist effects).

-

Include appropriate vehicle and positive controls.

-

-

Incubation:

-

Incubate the plates for 5 to 7 days, allowing for several cell doublings.

-

-

Quantification of Cell Proliferation:

-

Use a suitable method to quantify cell number or viability, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Sulforhodamine B (SRB) Assay: Stains total cellular protein.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Plot the absorbance or cell number against the concentration of N-Desmethyltamoxifen.

-

Determine the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.

-

Conclusion

This compound is a key metabolite of tamoxifen with a multifaceted mechanism of action. While its affinity for the estrogen receptor is lower than that of endoxifen, its significant circulating levels suggest a contribution to the overall clinical effects of tamoxifen.[2] Its dual role as a weak antiestrogen and a potent PKC inhibitor highlights the complexity of SERM activity and provides avenues for the development of novel therapeutics with tailored signaling modulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of N-Desmethyltamoxifen and other SERMs, facilitating a deeper understanding of their intricate interactions with cellular signaling pathways. Further research is warranted to delineate the precise agonist/antagonist profile of N-Desmethyltamoxifen across different tissues and to elucidate the full spectrum of its PKC-mediated effects.

References

- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of tamoxifen on estrogen and progesterone receptors in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tamoxifen-Induced Epigenetic Silencing of Oestrogen-Regulated Genes in Anti-Hormone Resistant Breast Cancer | PLOS One [journals.plos.org]

- 9. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-Cancer Effects of N-Desmethyltamoxifen Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltamoxifen (DMT), the primary metabolite of the widely used breast cancer drug Tamoxifen, has emerged as a molecule of significant interest for its distinct anti-cancer properties.[1][2] While historically viewed as a less potent anti-estrogen compared to other metabolites like 4-hydroxytamoxifen and endoxifen, in vitro research has revealed that N-Desmethyltamoxifen possesses unique mechanisms of action that contribute to its anti-neoplastic effects, often independent of the estrogen receptor (ER).[3][4][5] It is a potent inhibitor of Protein Kinase C (PKC) and a key regulator of ceramide metabolism, both of which are critical pathways in cell signaling, proliferation, and apoptosis.[1][6]

This technical guide provides an in-depth overview of the in vitro anti-cancer effects of N-Desmethyltamoxifen hydrochloride. It consolidates quantitative data from various studies, details common experimental protocols for its evaluation, and visualizes the core signaling and metabolic pathways involved.

Core Mechanisms of Anti-Cancer Action

In vitro studies have elucidated several key pathways through which N-Desmethyltamoxifen exerts its effects on cancer cells.

Protein Kinase C (PKC) Inhibition

N-Desmethyltamoxifen is a significantly more potent inhibitor of Protein Kinase C (PKC) than its parent compound, Tamoxifen—by as much as ten-fold.[1][6] PKC is a family of serine/threonine kinases that are crucial nodes in signaling pathways regulating cell growth, differentiation, and survival. By inhibiting PKC, N-Desmethyltamoxifen can disrupt these pro-survival signals, leading to reduced proliferation and cell death. The IC50 for PKC inhibition by this compound has been reported to be 25 µM.[2]

Modulation of Ceramide Metabolism

A critical and distinct mechanism is the potent regulation of ceramide metabolism.[3][6] Ceramides are bioactive sphingolipids that act as tumor-suppressor agents by inducing cell cycle arrest and apoptosis.[3] N-Desmethyltamoxifen has been shown to limit ceramide glycosylation and hydrolysis.[1][6] This modulation of ceramide metabolism, which leads to apoptosis, was found to be even more significant than the effect of tamoxifen and is not linked to its anti-estrogenic activity.[3]

Induction of Caspase-Dependent Apoptosis

Consistent with its role in ceramide regulation, N-Desmethyltamoxifen is a potent inducer of apoptosis.[7] Studies in human breast cancer cell lines have demonstrated that it elicits a time- and dose-dependent induction of caspase activity, which precedes the onset of apoptosis.[8][9] This apoptotic effect can be blocked by pharmacological caspase inhibitors such as z-VAD-fmk, confirming the critical role of the caspase cascade in its mechanism of action.[8][9]

Estrogen Receptor (ER) Modulation

While it is a metabolite of a selective estrogen receptor modulator (SERM), N-Desmethyltamoxifen is considered a poor anti-estrogen with a low binding affinity for the estrogen receptor—approximately 2.4% relative to estradiol.[1][5] Although it can block estrogen from binding to its receptor, its direct anti-proliferative effects in many in vitro models, especially those involving PKC and ceramide pathways, appear to be independent of ER signaling.[3][10] It is also an important metabolic intermediate, being converted by the enzyme CYP2D6 into endoxifen, which is a highly potent anti-estrogen.[5][10]

Quantitative In Vitro Efficacy Data

The anti-cancer efficacy of this compound has been quantified in various cancer cell lines. The data below is summarized for comparative analysis.

| Cell Line(s) | Cancer Type | ER Status | Endpoint Assessed | Effective Concentration / IC50 | Incubation Time | Citation(s) |

| MCF-7 | Breast Carcinoma | Positive | Growth Inhibition | 1.5 - 10 µM | 114 hours | [1] |

| MCF-7 | Breast Carcinoma | Positive | Growth Inhibition | IC50 values in the micromolar range | Not Specified | [4] |

| T98G, U87, U138, U373, ALW, AUK, CAS | Glioma | Not Specified | Growth Inhibition | 20 - 500 ng/mL | 48 hours | [1] |

| General | Not Applicable | Not Applicable | PKC Inhibition | IC50 of 25 µM | Not Specified | [2] |

Key Experimental Protocols

The following section details standardized protocols used to investigate the in vitro effects of this compound.

Cell Culture and Maintenance

-

Cell Lines: MCF-7 (ER-positive breast cancer) and MDA-MB-231 (ER-negative breast cancer) are commonly used.

-

Media: Cells are typically maintained in RPMI 1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For experiments investigating estrogen-related effects, cells are often cultured in phenol red-free media with charcoal-stripped FBS for 3-5 days prior to treatment to eliminate exogenous estrogens.[11]

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability / Proliferation Assay

This protocol measures the dose-dependent effect of N-Desmethyltamoxifen on cell proliferation.

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 114 hours) under standard culture conditions.[1]

-

Measurement: Add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or an ATP-based luminescent reagent (e.g., CellTiter-Glo®).

-

Quantification: Read the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells to calculate the percentage of viability. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caspase Activity Assay

This protocol quantifies the induction of apoptosis by measuring the activity of key executioner caspases (e.g., Caspase-3/7).

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with N-Desmethyltamoxifen as described in the viability assay.

-

Incubation: Incubate for a period known to precede significant cell death (e.g., 24-48 hours).

-

Lysis and Reagent Addition: Add a luminogenic caspase substrate (e.g., a substrate containing the DEVD peptide for caspase-3/7) directly to the wells. The reagent typically includes a cell lysis buffer.

-

Signal Development: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

-

Measurement: Measure the luminescence, which is directly proportional to the amount of active caspase in the cell population.

Gene Expression Analysis by Real-Time RT-PCR

This protocol is used to measure changes in the expression of target genes, such as the Progesterone Receptor (PR), a downstream marker of ER activity.[12][13]

-

Cell Treatment: Culture and treat cells with N-Desmethyltamoxifen in 6-well plates.

-

RNA Isolation: After treatment (e.g., 24 hours), lyse the cells and isolate total RNA using a TRIzol-based method or a column-based kit.[11][13]

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[13]

-

Real-Time PCR: Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers (for the target gene and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (TaqMan).[12][13]

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Visualization of Pathways and Workflows

The following diagrams illustrate the key metabolic, signaling, and experimental processes related to N-Desmethyltamoxifen.

Conclusion

This compound demonstrates significant in vitro anti-cancer activity through mechanisms that are distinct from simple estrogen receptor antagonism. Its identity as a potent inhibitor of Protein Kinase C and a modulator of apoptosis-inducing ceramide metabolism positions it as a compound with multifaceted effects on cancer cell biology. While it also serves as the metabolic precursor to the highly potent endoxifen, its intrinsic activities contribute to the overall therapeutic profile of Tamoxifen treatment. Further research into these ER-independent pathways may uncover new therapeutic strategies and applications for this important metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacodynamics of tamoxifen and its 4-hydroxy and N-desmethyl metabolites: activation of caspases and induction of apoptosis in rat mammary tumors and in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endoxifen-4-hydroxy-n-desmethyl-tamoxifen-has-anti-estrogenic-effects-in-breast-cancer-cells-with-potency-similar-to-4-hydroxy-tamoxifen - Ask this paper | Bohrium [bohrium.com]

A Comprehensive Technical Review of N-Desmethyltamoxifen Hydrochloride Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyltamoxifen, the primary metabolite of the widely prescribed breast cancer drug Tamoxifen, plays a crucial role in its overall pharmacological profile.[1] While Tamoxifen itself is considered a prodrug, its activity is largely mediated through its metabolites.[2][3] N-Desmethyltamoxifen is formed through N-demethylation of Tamoxifen, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] Although it is considered a poor antiestrogen compared to other metabolites, N-Desmethyltamoxifen exhibits distinct biological activities, notably as a potent inhibitor of Protein Kinase C (PKC).[7][8] It is further metabolized to endoxifen (4-hydroxy-N-desmethyltamoxifen), which is recognized as the major active form of Tamoxifen, possessing a much higher affinity for the estrogen receptor.[9][10] This technical guide provides an in-depth review of the existing literature on N-Desmethyltamoxifen hydrochloride, summarizing key quantitative data, experimental protocols, and relevant biological pathways to support ongoing research and development efforts.

Pharmacology and Mechanism of Action

This compound is a molecule of significant interest due to its complex pharmacology. It is the major quantitative metabolite of Tamoxifen found in human plasma, often at concentrations two- to three-fold higher than the parent drug during chronic therapy.[5][6]

Dual-Action Mechanism:

-

Estrogen Receptor Modulation: N-Desmethyltamoxifen displays a low binding affinity for the estrogen receptor (ER), approximately 2.4% relative to estradiol.[9] This contributes to its classification as a weak antiestrogen.

-

Protein Kinase C (PKC) Inhibition: A key characteristic is its potent inhibition of PKC. It is reported to be a ten-fold more potent PKC inhibitor than Tamoxifen itself.[7][8] This action is independent of the ER pathway and is thought to contribute to Tamoxifen's cytostatic effects by preventing DNA synthesis.[4]

-

Ceramide Metabolism: The compound is also a potent regulator of ceramide metabolism in human acute myeloid leukemia (AML) cells, where it limits ceramide glycosylation, hydrolysis, and sphingosine phosphorylation.[7][8] This influence on ceramide, a key molecule in apoptosis, represents another ER-independent mechanism of action.

Its long half-life of approximately 14 days ensures sustained plasma concentrations, contributing significantly to the overall therapeutic effect of Tamoxifen treatment.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for N-Desmethyltamoxifen.

Table 1: In Vitro Activity and Binding Affinity

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| PKC Inhibition (IC50) | 25 µM | Protein Kinase C | [11] |

| 8 µM | Rat Protein Kinase C | [12] | |

| Estrogen Receptor Binding Affinity | 2.4% (relative to estradiol) | Estrogen Receptor | [9] |

| Antioxidant Action (IC50) | 17.5 µM | Inhibition of lipid peroxidation in rat liver microsomes |[12] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Dosing Regimen (Tamoxifen) | Reference |

|---|---|---|---|

| Half-life | ~14 days | Not specified | [5] |

| Cmax (Metabolite) | 15 ng/mL | Single 20 mg oral dose | [4] |

| Steady-State Plasma Concentration | 336 ng/mL (Range: 148–654 ng/mL) | 10 mg, twice daily for 3 months | [5] |

| Steady-State Plasma Concentration | 353 ng/mL (Range: 152–706 ng/mL) | 20 mg, once daily for 3 months | [5] |

| Median Plasma Level | 124.83 ng/mL (IQR: 86.81–204.80 ng/mL) | Clinical plasma samples |[13] |

Table 3: Effective Concentrations in Cell-Based Assays

| Cell Line(s) | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| MCF-7 (Human Breast Carcinoma) | 1.5 - 10 µM | 114 hours | Growth inhibition | [7] |

| Glioma Cell Lines (T98G, U87, etc.) | 20 - 500 ng/mL | 48 hours | Profound inhibitory effect |[7] |

Metabolism and Signaling Pathways

N-Desmethyltamoxifen is a central intermediate in the metabolic activation of Tamoxifen. Its formation and subsequent conversion are critical steps that determine the concentration of the highly active metabolite, endoxifen.